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Compound of Interest

Compound Name: Thiamine Sulfate

Cat. No.: B583490

Introduction Thiamine (Vitamin B1) is a water-soluble vitamin essential for numerous cellular
processes, including energy metabolism and nervous system function.[1][2][3] As humans
cannot synthesize thiamine, it must be obtained through diet.[1][2] In food, thiamine exists in
free form and as various phosphorylated esters: thiamine monophosphate (TMP), thiamine
diphosphate (TPP), and thiamine triphosphate (TTP).[4] Accurate quantification of total
thiamine content is crucial for nutritional labeling, quality control, and research in food science
and drug development.[1][2][5]

This application note provides a detailed protocol for the extraction of total thiamine from
diverse food matrices. The procedure involves acid hydrolysis to release bound thiamine,
followed by enzymatic dephosphorylation to convert all thiamine esters to free thiamine. The
liberated thiamine is then derivatized to form a fluorescent compound, thiochrome, which is
subsequently quantified using High-Performance Liquid Chromatography (HPLC) with
fluorescence detection.

Experimental Workflow

The overall workflow for thiamine extraction and analysis is depicted below. The process
begins with sample preparation and proceeds through hydrolysis, purification, and final
quantification.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b583490?utm_src=pdf-interest
https://www.chromatographyonline.com/view/analysis-vitamin-b1-foods-and-dietary-supplements-hplc-post-column-derivatization-and-fluorescence-d
https://www.pickeringlabs.com/wp-content/uploads/2021/05/Vitamin-B1-Thiamine-in-foods-and-supplements-MA233.pdf
https://sielc.com/hplc-method-thiamine
https://www.chromatographyonline.com/view/analysis-vitamin-b1-foods-and-dietary-supplements-hplc-post-column-derivatization-and-fluorescence-d
https://www.pickeringlabs.com/wp-content/uploads/2021/05/Vitamin-B1-Thiamine-in-foods-and-supplements-MA233.pdf
https://books.rsc.org/books/edited-volume/1298/chapter/1178391/The-Assay-of-Thiamine-in-Food
https://www.chromatographyonline.com/view/analysis-vitamin-b1-foods-and-dietary-supplements-hplc-post-column-derivatization-and-fluorescence-d
https://www.pickeringlabs.com/wp-content/uploads/2021/05/Vitamin-B1-Thiamine-in-foods-and-supplements-MA233.pdf
https://digitalknowledge.cput.ac.za/bitstream/11189/3500/1/Van%20Wyk_J_Dolley_L_Mshicileli_N.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page
Figure 1: General workflow for the extraction and analysis of thiamine from food matrices.

Detailed Experimental Protocol

This protocol is a synthesized method based on established procedures for determining total
thiamine content in food samples.[1][2][6]

1. Reagents and Materials

e Hydrochloric acid (HCI), 0.1 N

e Sodium Acetate solution, 2.5 M

» Taka-diastase or Claradiastase enzyme powder[1][2][7]
 Trichloroacetic acid (TCA) solution, 50% (w/v)[1][2][6]

» Potassium ferricyanide (KsFe(CN)s) solution, 2% alkaline[8]
e Thiamine hydrochloride standard

o HPLC grade methanol and water

e 0.45 pm syringe filters

2. Standard Solution Preparation

Prepare stock and working standard solutions of thiamine hydrochloride in water acidified to pH
2.6-2.8 with 0.1 N HCI.[1][2] These solutions should be prepared fresh daily. A typical
calibration range is 0.1-25 pg/mL.[2]

3. Sample Preparation and Extraction
This procedure is suitable for solid food samples like cereals, meats, and vegetables.[1][6][7]

e Step 1. Homogenization and Acid Hydrolysis
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[e]

Weigh 5 g of the homogenized food sample into a flask.[1][2]

o

Add 60 mL of 0.1 N HCI and blend at high speed for 2-3 minutes.[1][2]

Heat the mixture in a water bath at 100°C for 1 hour or autoclave at 120°C to release
bound thiamine.[1][2][8]

[¢]

[¢]

Cool the mixture to room temperature.
e Step 2: Enzymatic Hydrolysis (Dephosphorylation)
o Adjust the pH of the cooled mixture to 4.0-4.5 using 2.5 M Sodium Acetate solution.[1][2]

o Add approximately 200 mg of Taka-diastase or a suitable amount of another phosphatase
enzyme (e.g., 6% claradiastase).[1][2][7]

o Shake the mixture well and incubate for at least 3 hours at 50°C or for 18 hours at 45°C to
convert thiamine phosphates to free thiamine.[1][2][7]

o Step 3: Protein Precipitation and Clarification

[e]

After incubation, add 2 mL of 50% TCA solution to precipitate proteins.[1][2][6]

o

Heat the mixture at 100°C for 15 minutes.[1][2]

[¢]

Cool the solution, adjust the pH to 2.6-2.8 with Sodium Acetate, and bring the final volume
to 100 mL with deionized water.[1][2]

[¢]

Filter the extract through a 0.45 um filter prior to HPLC analysis.[1][2]
4. Derivatization and HPLC Analysis

For fluorescence detection, thiamine must be oxidized to thiochrome. This can be done pre-
column or post-column.[2][8]

e Pre-column Derivatization: Mix the filtered extract with a 2% alkaline potassium ferricyanide
solution. The resulting thiochrome derivative is then extracted with a solvent like isobutanol
or butanol before injection into the HPLC system.[3][9]
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e Post-column Derivatization: The column effluent is mixed with the oxidizing agent in a
reaction coil before it enters the fluorescence detector. This is a common automated

approach.[1][2]
e HPLC Conditions:
o Column: Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 um).[6][7][8]

o Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM phosphate buffer, pH 7.0) and
an organic solvent like methanol or acetonitrile.[7][8]

o Detection: Fluorescence detector set to an excitation wavelength of approximately 370 nm
and an emission wavelength of approximately 435 nm.[4][8]

Method Performance Data

The performance of thiamine extraction and analysis methods varies by food matrix and
specific laboratory conditions. The following tables summarize typical performance
characteristics reported in the literature.

Table 1. Method Performance Characteristics for Thiamine Analysis
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Parameter Food Matrix Value Reference
Recovery Cooked Sausages >90% [7]
Fresh Egg, Apple,
99.2pP 90.1% - 109% [8]
Potato
Soy Sauce 91.57% - 92.53% [9]
Commercially 99.3+3.13% (10]
Processed Foods (Semiautomated)
Limit of Detection
Cooked Sausages 0.015mg/100 g [7]
(LOD)
Selected Foods 0.2 - 0.3 mg/kg [8]
Vegetable Soup 2.4 -9.0 ng/mL [11]
Mushrooms 0.043 pg/mL [6]
Limit of Quantification
Selected Foods 0.6 - 0.9 mg/kg [8]
(LOQ)
Vegetable Soup 8 - 30 ng/mL [11]

Precision (RSD)

Cooked Sausages

1.5% (within a day),
5.2% (between days)

| | Selected Foods | 1.9% - 8.5% |[8] |

Table 2: Summary of Extraction and Hydrolysis Conditions
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. Acid Incubation

Food Matrix ] Enzyme o Reference

Hydrolysis Conditions
General Food 0.1 N HCI, .

Taka-diastase 45°C, 18 hrs [1][2]

Samples 100°C, 1 hr

0.1 M HCI, 96°C, )
Mushrooms ) Taka-diastase 50°C, 3 hrs [6]

30 min
Cooked N Clara-diastase

Not Specified 50°C, 3 hrs [7]
Sausages (6%)
Pet
Foods/Animal 0.1 M HCI Clara-diastase Not Specified [8]
Feeds

| Fortified Rice | Acetic Acid (1%) | None (analyzed free form) | N/A |[12] |

Conclusion

The protocol described provides a robust and reliable method for the extraction and
guantification of total thiamine from a wide range of food matrices. The combination of acid and
enzymatic hydrolysis ensures the complete conversion of all thiamine forms to free thiamine for
accurate analysis.[4][6] The use of HPLC with fluorescence detection offers high sensitivity and
selectivity, making it the method of choice for thiamine determination in food and supplement
analysis.[1][2][4] Adherence to the detailed steps in this protocol will enable researchers and
quality control professionals to obtain accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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